3-Bromo-4-isopropoxybenzonitrile
Description
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPLYXHCZUJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropoxybenzonitrile typically involves the bromination of 4-isopropoxybenzonitrile. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isopropoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to 3-Bromo-4-isopropoxybenzonitrile exhibit anticancer properties. For instance, certain brominated benzonitriles have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that brominated compounds can induce apoptosis in cancer cells, particularly through the inhibition of topoisomerase activity and the generation of reactive oxygen species (ROS) .
Table 1: Anticancer Activity of Brominated Compounds
| Compound Name | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | HeLa | Induces mitochondrial apoptosis | |
| Compound B | HCT-116 | Inhibits topoisomerase | |
| Compound C | A549 | Generates ROS |
2. Sphingosine Kinase Inhibition
In the context of drug design, derivatives of benzonitriles have been explored as selective inhibitors of sphingosine kinases, which are critical in various signaling pathways related to cancer and inflammation. For example, compounds structurally similar to this compound have been evaluated for their ability to inhibit sphingosine kinase activity, showing promising results in modulating sphingosine-1-phosphate signaling pathways .
Agricultural Chemistry
1. Pesticide Development
Benzonitriles are often utilized as intermediates in the synthesis of agrochemicals. The compound this compound can serve as a precursor for developing new pesticides. Its bromine substituent enhances biological activity, making it a valuable candidate for further modification into effective agricultural chemicals .
Case Study: Synthesis of Agricultural Chemicals
A patent discusses methods for synthesizing bromobenzonitriles that can be used to create pesticides with improved efficacy against pests while minimizing environmental impact. The process involves using ammonia and oxygen in the presence of catalysts to yield high-purity products suitable for agricultural applications .
Materials Science
1. Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of materials. Research indicates that brominated compounds can act as flame retardants when integrated into polymer formulations, providing safety benefits without compromising material integrity.
Table 2: Properties of Brominated Polymers
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropoxybenzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-isopropoxybenzonitrile
- 3-Bromo-4-methoxybenzonitrile
- 3-Bromo-4-ethoxybenzonitrile
Uniqueness
3-Bromo-4-isopropoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3-Bromo-4-isopropoxybenzonitrile (CAS No. 6423-74-1) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the bromination of 4-isopropoxybenzonitrile. This reaction can be performed using bromine or other brominating agents under controlled conditions to achieve selective bromination at the desired position. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
The compound is characterized by the presence of a bromine atom and a nitrile group, which significantly influence its reactivity and interactions with biological systems. It undergoes various types of chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction Reactions : These can modify the compound's oxidation state under specific conditions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in relation to its interaction with specific molecular targets.
The mechanism of action involves interactions with various biological pathways. The nitrile group is known to participate in hydrogen bonding and can influence enzyme activity by acting as a reversible inhibitor. Studies suggest that compounds with similar structures may interact with G protein-coupled receptors (GPCRs), which are critical in many physiological processes .
Case Studies
- Cancer Research : In studies exploring epigenetic drug targets, compounds structurally related to this compound showed potential as inhibitors of WDR5, a protein implicated in various cancers. The binding affinity and structural characteristics were analyzed through X-ray crystallography, revealing insights into how modifications to the compound could enhance its efficacy against cancer cells .
- Immunosuppressive Effects : Other research has indicated that similar compounds may reduce the number of circulating lymphocytes, suggesting potential applications in immunosuppression . This could be beneficial in treating autoimmune disorders or preventing transplant rejection.
Research Findings
A summary of key findings related to the biological activity of this compound includes:
Applications
This compound has potential applications across various fields:
- Medicinal Chemistry : Its structure allows for modifications that may lead to new therapeutic agents.
- Chemical Research : As a synthetic intermediate, it is valuable in the development of more complex organic molecules.
- Industrial Uses : The compound finds applications in producing specialty chemicals and materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
